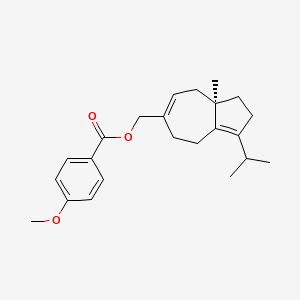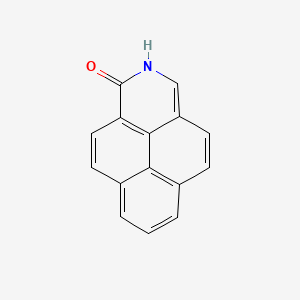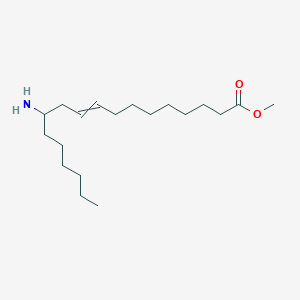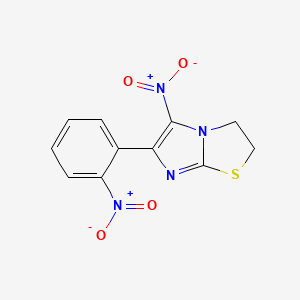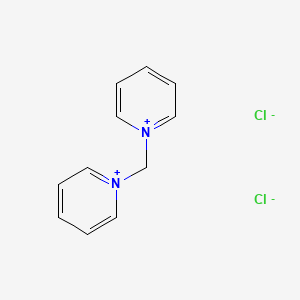
1,1'-Methylenedi(pyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenedi(pyridin-1-ium) dichloride is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium rings connected by a methylene bridge, with each pyridinium ring carrying a positive charge balanced by chloride anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenedi(pyridin-1-ium) dichloride typically involves the reaction of pyridine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Pyridine is treated with formaldehyde in the presence of hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the methylene bridge between the two pyridinium rings.
- The product is then isolated and purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenedi(pyridin-1-ium) dichloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methylenedi(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings back to pyridine.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyridinium rings.
Reduction: Pyridine and methylene derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenedi(pyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenedi(pyridin-1-ium) dichloride involves its interaction with various molecular targets. The positively charged pyridinium rings can interact with negatively charged biomolecules, leading to changes in their structure and function. The methylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Methylenedi(4-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(3-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(2-methylpyridin-1-ium) dichloride
Uniqueness: 1,1’-Methylenedi(pyridin-1-ium) dichloride is unique due to its specific structural arrangement and the presence of two pyridinium rings connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
104304-07-6 |
|---|---|
Molekularformel |
C11H12Cl2N2 |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OPADBMMEJWLYBL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

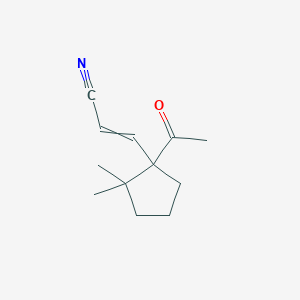
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
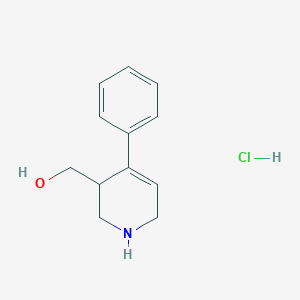
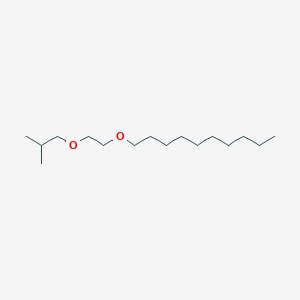
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
